N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an oxalamide linkage, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(21(26)23-16-5-8-18-19(13-16)28-14-27-18)22-10-9-15-3-6-17(7-4-15)24-11-1-2-12-24/h3-8,13H,1-2,9-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGFZLOGAHVGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyrrolidine intermediates. These intermediates are then coupled using a variety of synthetic techniques, such as Pd-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and catalysts is crucial to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the disruption of cell division and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic properties.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula: C22H29N5O4
Molecular Weight: 427.5 g/mol
CAS Number: 1049482-69-0
The compound consists of a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring through an oxalamide functional group. This structural arrangement contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that this compound may induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for anticancer therapy. The mechanism involves:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in malignant cells.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity against several cancer types. For instance:
- Cell Lines Tested: The compound has been evaluated against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.
- Results: In vitro assays indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study reported that derivatives containing the benzo[d][1,3]dioxole moiety exhibited high antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 nM |
| Escherichia coli | 15 | 70 nM |
| Bacillus subtilis | 20 | 60 nM |
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates: The benzo[d][1,3]dioxole and pyrrolidine intermediates are synthesized separately.
- Coupling Reaction: These intermediates are coupled using techniques such as Pd-catalyzed C-N cross-coupling reactions.
- Purification: The final product is purified using chromatographic methods.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds featuring similar structural motifs:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-pyrazoles | Antibacterial | High potency against Gram-positive bacteria |
| Benzodioxole derivatives | COX inhibitory and cytotoxic properties | Broad spectrum of activity |
This comparison highlights the unique combination of structural features in this compound that confer specific biological activities not found in other related compounds.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound:
- Study on Cancer Cell Lines: A comprehensive study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells as evidenced by increased caspase activity.
- Antibacterial Efficacy Assessment: Another study utilized agar diffusion tests to evaluate the antibacterial properties against various strains, revealing effective inhibition comparable to standard antibiotics.
Q & A
Q. What are the key considerations for optimizing the synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide?
The synthesis requires multi-step protocols with strict control of reaction conditions. Key factors include:
- Temperature/pH control : Reactions often proceed under reflux (80–120°C) or at ambient temperature, with pH adjustments via bases like triethylamine to facilitate coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve yield in cross-coupling steps .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical methods are most reliable for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation and bond angles, critical for understanding pharmacophore geometry .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidinyl CH₂ at δ 2.5–3.5 ppm; aromatic dioxole protons at δ 6.0–6.5 ppm) .
- HRMS : Confirms molecular weight (e.g., m/z 436.512 for C₂₄H₂₈N₄O₄) .
Q. How can researchers validate the compound's biological activity in preliminary assays?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., LNCaP, CCRF-CEM) with IC₅₀ calculations .
- Enzyme inhibition : Screen against targets like kinases or cytochrome P450 isoforms using fluorometric assays .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Orthogonal assays : Validate apoptosis claims with Annexin V-FITC/PI flow cytometry alongside caspase assays to rule out necrotic effects .
- Structural analogs : Compare activity of derivatives (e.g., pyridinyl vs. pyrrolidinyl substituents) to isolate pharmacophore contributions .
- Target engagement : Use SPR or ITC to quantify binding affinity (Kd) for suspected receptors, addressing variability in cellular potency .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular docking : Simulate binding to tubulin (PDB: 1SA0) or PI3K (PDB: 4L23) using AutoDock Vina, focusing on hydrogen bonds with oxalamide carbonyls and hydrophobic interactions with dioxole/pyrrolidine groups .
- Mutagenesis studies : Replace key residues (e.g., Lys40 in tubulin) to confirm binding site specificity .
Q. What methodologies elucidate the compound's stability under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers and analyze via HPLC to identify hydrolysis products (e.g., benzo[d]dioxole-5-amine) .
- Plasma stability : Incubate in human plasma (37°C, 24 hr) and quantify parent compound loss using LC-MS .
Q. How can derivatization enhance the compound's pharmacological profile?
- Nucleophilic substitutions : Replace pyrrolidinyl with morpholino groups to improve solubility .
- Prodrug design : Acetylate oxalamide NH to enhance bioavailability, with enzymatic cleavage studies in liver microsomes .
Q. What computational tools predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
